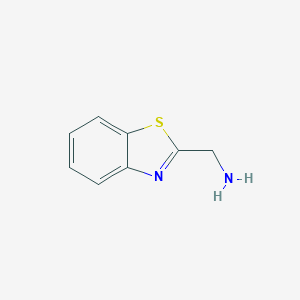

1,3-Benzothiazol-2-ylmethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509752. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-benzothiazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBUERZRFSORRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325542 | |

| Record name | 1,3-benzothiazol-2-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42182-65-0 | |

| Record name | 2-Benzothiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42182-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 509752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042182650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42182-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzothiazol-2-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Benzothiazole Core Structures in Chemical and Biological Sciences

The benzothiazole (B30560) ring system, which is a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a prominent structural motif in a vast number of biologically active compounds. mdpi.comsphinxsai.com This prevalence is attributed to the unique physicochemical properties of the benzothiazole nucleus, which can engage in various non-covalent interactions with biological macromolecules. The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) allow for diverse biological activities. researchgate.net

Benzothiazole derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netnih.gov For instance, certain benzothiazole-containing compounds have shown potent and selective in vitro antitumor properties against various human cancer cell lines. nih.gov The versatility of the benzothiazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. The 2-amino- and 2-mercaptobenzothiazole (B37678) derivatives, in particular, are considered highly reactive building blocks for the synthesis of pharmacologically active heterocycles. researchgate.net

Overview of Research Trajectories for 1,3 Benzothiazol 2 Ylmethylamine

Strategies for Benzothiazole Ring Synthesis

The formation of the benzothiazole ring is a critical step, and several reliable methods have been established, primarily involving cyclization reactions.

The most prevalent method for synthesizing the benzothiazole nucleus is the condensation of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. nih.govmdpi.com This approach is valued for its efficiency and the wide range of accessible derivatives.

One common pathway involves the reaction of 2-aminobenzenethiol with aldehydes. derpharmachemica.comderpharmachemica.com For instance, condensation with aromatic aldehydes in refluxing toluene (B28343) can yield 2-arylbenzothiazoles. mdpi.com Various catalytic systems have been developed to improve reaction conditions and yields. A mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature has been shown to be an effective catalyst for the condensation of 2-aminothiophenol (B119425) with both electron-donating and electron-withdrawing substituted aldehydes. mdpi.com Another green chemistry approach utilizes cerium ammonium (B1175870) nitrate (B79036) in acetonitrile (B52724) at moderate temperatures. derpharmachemica.com

The reaction with carboxylic acids and their derivatives, such as acyl chlorides, is also a well-established route. mdpi.comwikipedia.org Polyphosphoric acid (PPA) is often used at elevated temperatures to facilitate the condensation with carboxylic acids. derpharmachemica.com The reaction with acyl chlorides provides a direct method for the synthesis of 2-substituted benzothiazoles. mdpi.com

Furthermore, nitriles can be employed as the carbon source for the 2-position of the benzothiazole ring. A copper-catalyzed condensation of 2-aminobenzenethiols with a broad range of nitriles offers an efficient and convenient synthesis of 2-substituted benzothiazoles. organic-chemistry.org

| Starting Material (with 2-Aminobenzenethiol) | Reagents/Catalyst | Conditions | Product Type |

| Aromatic Aldehydes | Toluene | Reflux | 2-Arylbenzothiazoles |

| Aldehydes | H₂O₂/HCl, Ethanol | Room Temperature | 2-Substituted Benzothiazoles |

| Aromatic Aldehydes | Cerium Ammonium Nitrate, Acetonitrile | 50°C | 2-Arylbenzothiazoles |

| Carboxylic Acids | Polyphosphoric Acid (PPA) | High Temperature | 2-Substituted Benzothiazoles |

| Acyl Chlorides | - | - | 2-Substituted Benzothiazoles |

| Nitriles | Copper Catalyst | - | 2-Substituted Benzothiazoles |

One approach involves the oxidative cyclization of N-arylthioureas. For example, a ruthenium(III) chloride-catalyzed intramolecular oxidative coupling of N-arylthioureas can produce 2-aminobenzothiazoles in high yields. nih.gov It has been noted that electron-rich substrates tend to exhibit higher reactivity in this transformation. nih.gov

Another pathway is the cyclization of thiobenzanilides. This can be achieved using a palladium catalyst for the cyclization of o-iodothiobenzanilide derivatives under mild, room temperature conditions. organic-chemistry.org This method is high-yielding and avoids the need for ligands or additives. organic-chemistry.org

| Precursor | Reagents/Catalyst | Product Type |

| N-Arylthioureas | RuCl₃ | 2-Aminobenzothiazoles |

| o-Iodothiobenzanilides | Pd/C | 2-Substituted Benzothiazoles |

Functionalization at the Methylamine (B109427) Moiety

The primary amine of the methylamine group at the 2-position of 1,3-benzothiazole is a key site for further chemical modifications, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

While direct alkylation of the exocyclic primary amine of this compound can be achieved through standard procedures using alkyl halides, studies on the closely related 2-amino-1,3-benzothiazole have shown that alkylation can also occur at the endocyclic nitrogen atom. mdpi.comnih.gov The reaction of 2-amino-1,3-benzothiazole with α-iodoketones in the absence of a base proceeds via N-alkylation of the endocyclic nitrogen, leading to the formation of 2-amino-1,3-benzothiazolium iodides. mdpi.comnih.gov This regioselectivity is an important consideration when planning synthetic routes involving alkylation. Subsequent intramolecular cyclization can lead to fused ring systems. mdpi.comnih.gov

The primary amine of this compound is readily acylated to form amides. This transformation is a cornerstone for building larger molecular architectures. The reactivity is analogous to that of 2-aminobenzothiazole, which has been extensively studied.

A common method for amide bond formation is the use of coupling agents. For instance, N,N'-dicyclohexylcarbodiimide (DCC) has been effectively used to mediate the coupling between 2-aminobenzothiazole and various carboxylic acids, such as profens, to generate hybrid amide molecules. nih.gov This reaction is typically carried out in solvents like dichloromethane (B109758) or 1,2-dichloroethane. nih.gov

Acylation can also be achieved using acyl chlorides. The reaction of 2-aminobenzothiazoles with chloroacetyl chloride, followed by further transformations, has been used to synthesize more complex heterocyclic systems. nih.gov Similarly, acylation with pyrazole-5-carbonyl chlorides has been reported to yield N-1,3-benzothiazol-2-yl-pyrazole-5-carboxamides. nih.gov

Sulfonylation of the amino group is another important transformation. The reaction of 6-nitro-2-aminobenzothiazole with sulfonyl chlorides, after protection of the amino group and reduction of the nitro group, has been used to introduce sulfonamide functionalities. nih.gov

| Reaction Type | Reagents | Functional Group Introduced |

| Amidation | Carboxylic Acids, DCC | Amide |

| Acylation | Acyl Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

Derivatization and Scaffold Modification

Beyond the functionalization of the methylamine group, the benzothiazole scaffold itself can be modified at various positions, allowing for the fine-tuning of its electronic and steric properties.

Derivatization of the benzene (B151609) ring is a key strategy for creating analogues with diverse properties. Substituents can be introduced on the starting aniline (B41778) or 2-aminobenzenethiol precursors before the cyclization to form the benzothiazole ring. derpharmachemica.comderpharmachemica.com For example, starting with p-substituted anilines allows for the synthesis of 6-substituted-2-aminobenzothiazoles. derpharmachemica.com

The synthesis of 2,6-disubstituted benzothiazoles has been achieved by preparing intermediates such as 4-amino-3-mercaptobenzoic acid hydrochloride, which can then be condensed with various aldehydes. nih.gov This allows for the introduction of functional groups like carboxylic acids or sulfonamides at the 6-position of the benzothiazole ring. nih.gov

The amino group at the 2-position can also be used as a handle for more extensive derivatization. For example, the formation of Schiff bases through condensation with aldehydes is a common transformation. nih.gov Another example is the synthesis of (thio)urea derivatives from 2-aminobenzothiazoles. researchgate.net Furthermore, the 2-amino group can be a starting point for the construction of fused heterocyclic systems, such as imidazo[2,1-b] nih.govderpharmachemica.combenzothiazoles. nih.gov

Oxidation and Reduction Pathways

While direct oxidation and reduction pathways for this compound are not extensively detailed in the reviewed literature, the broader chemistry of benzothiazoles suggests potential transformations. The benzothiazole ring itself is relatively stable to oxidation, but the aminomethyl side chain could be susceptible to oxidative deamination or conversion to an amide or other oxidized functionalities under specific conditions.

Conversely, reduction reactions could potentially target the benzothiazole nucleus, although this typically requires harsh conditions. A more common approach involves the reduction of a precursor, such as a nitro group on the benzene ring of a 2-aminobenzothiazole derivative, to an amino group. This amino group can then be further functionalized. For instance, 6-nitro-2-aminobenzothiazole can undergo pre-protection of the 2-amino group, followed by reduction of the nitro group to an amine, which is then available for further reactions. nih.gov

Nucleophilic Substitution Reactions for Diverse Substituents

The 2-aminobenzothiazole core is a key building block for introducing a variety of substituents through nucleophilic substitution reactions. The amino group can act as a nucleophile, attacking electrophilic centers to form a diverse range of derivatives. nih.gov For example, 2-aminobenzothiazole reacts with various profens (a class of non-steroidal anti-inflammatory drugs) to form new hybrid amides. nih.gov This reaction typically occurs in a suitable solvent like dichloromethane or 1,2-dichloroethane. nih.gov

Furthermore, the reactivity of the benzothiazole ring can be enhanced by forming benzothiazolium salts, which are more susceptible to nucleophilic attack. documentsdelivered.com The functionalization of the SH group in 2-mercaptobenzothiazole (B37678) is a crucial step in synthesizing derivatives with significant biological activity. nih.gov This includes S-arylation reactions with diaryliodonium triflates to produce 2-(arylthio)benzothiazoles. nih.gov

An interesting and complex reaction pathway has been observed in the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. mdpi.com This reaction proceeds through a seleniranium intermediate and involves a series of attacks at different centers, leading to rearranged products. mdpi.com This highlights the intricate reactivity that can be achieved with benzothiazole-based nucleophiles.

Multi-component Reactions and Hybrid Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach has been successfully employed to create hybrid molecules incorporating the benzothiazole scaffold.

A notable example of hybrid scaffold construction is the synthesis of benzothiazole-indole hybrids. One such method involves a multi-component reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles. nih.gov This reaction is facilitated by an acidic catalyst, such as P₂O₅ on SiO₂, which also acts as a dehydrating agent to drive the reaction forward, yielding 3-aminoimidazo2,1-bbenzothiazoles. nih.gov

The benzothiazole moiety can be integrated with other heterocyclic systems like thiazole (B1198619), imidazole (B134444), and pyrimidine (B1678525) to generate novel molecular architectures. For instance, pyrimido[2,1-b] elsevierpure.comresearchgate.netbenzothiazole (PBT) derivatives have been synthesized through a hafnium(IV) triflate-catalyzed three-component reaction. rsc.org

Furthermore, benzothiazolo[3,2-a]pyrimidine-thiazole conjugates have been created. nih.gov The synthesis starts with the formation of a thiosemicarbazone from an 8-acetylbenzothiazolo[3,2-a]pyrimidine, which then undergoes a Hantzsch-type reaction with α-chloroketones or α-chloroesters to introduce the thiazole ring. nih.gov The reaction of 2-aminobenzothiazole with 2-phenoxyacetophenones, catalyzed by copper(I) iodide, leads to the formation of 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles through an oxidative cyclization process where atmospheric oxygen acts as the oxidant. nih.gov

The reaction of the amino group of 2-aminobenzothiazole derivatives with aldehydes or ketones leads to the formation of Schiff bases (imines). This is a versatile method for introducing a wide range of substituents. For example, Schiff bases have been synthesized from 2-amino-6-nitrobenzothiazole (B160904) and 3,5-diiodosalicylic aldehyde. nih.gov

Hydrazone derivatives can also be readily prepared. The reaction of 2-hydrazinobenzothiazole (B1674376) with benzoyl chloride yields a new amide derivative. researchgate.net Similarly, acyl hydrazone Schiff's bases of benzimidazole-2-thiol have been synthesized by condensing an acylhydrazide with various aromatic aldehydes. medcraveonline.com These reactions are often carried out in a suitable solvent like methanol (B129727) with a catalytic amount of acid. medcraveonline.com Naphthol hydrazone derivatives are also recognized as effective chelating agents. nih.gov

| Reactants | Product Type | Reaction Conditions | Reference |

| 2-Aminobenzothiazole, Indole-3-carbaldehyde, Arylisonitriles | Benzothiazole-Indole Hybrid | P₂O₅/SiO₂, acidic catalyst | nih.gov |

| 8-Acetylbenzothiazolo[3,2-a]pyrimidine, Thiosemicarbazide, α-Chloroketones/esters | Benzothiazole-Thiazole Hybrid | Hantzsch reaction | nih.gov |

| 2-Aminobenzothiazole, 2-Phenoxyacetophenones | Benzothiazole-Imidazole Hybrid | CuI catalyst, oxidative cyclization | nih.gov |

| 2-Amino-6-nitrobenzothiazole, 3,5-Diiodosalicylic aldehyde | Schiff Base | - | nih.gov |

| 2-Hydrazinobenzothiazole, Benzoyl chloride | Hydrazone (Amide) | - | researchgate.net |

| Acylhydrazide, Aromatic aldehydes | Hydrazone Schiff Base | Methanol, acetic acid | medcraveonline.com |

Methodological Advancements in Synthesis

Recent advancements in the synthesis of benzothiazole derivatives have focused on improving efficiency, sustainability, and substrate scope. One-pot syntheses are increasingly favored as they reduce reaction time and waste. nih.govnih.gov For instance, a one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates has been developed using an Ullmann-type reaction. nih.gov

Green chemistry principles are also being incorporated into synthetic methodologies. mdpi.com This includes the use of environmentally benign solvents and catalysts. For example, laccase, an enzyme, has been used as a catalyst for the condensation of 2-aminothiophenol with aryl-aldehydes at room temperature. mdpi.com Another green approach involves the use of a mixture of H₂O₂/HCl as a catalyst in ethanol for the condensation of 2-aminothiophenol and aldehydes. mdpi.com

The development of novel catalysts has also been a key area of advancement. researchgate.net For instance, a Cu(II)-containing nano-silica triazine dendrimer supported on SiO₂ has been used as a catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aryl aldehydes. mdpi.com

Catalyst Utilization and Reaction Optimization

The synthesis of 2-substituted benzothiazoles, including derivatives like this compound, can be achieved through various modern synthetic routes that often focus on efficiency and environmental considerations. One prominent approach involves the condensation of 2-aminothiophenol with appropriate reagents. mdpi.com However, more advanced, multi-component reactions are gaining traction for their operational simplicity. nih.gov

A notable strategy is the three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur. nih.gov Although this specific method was demonstrated for other 2-substituted benzothiazoles, its principles can be adapted. The optimization of such a reaction typically involves a systematic evaluation of solvent, reactant stoichiometry, and temperature. For instance, in a related synthesis, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent, and a reaction temperature of 140 °C provided the best yield. nih.gov The molar ratio of the amine precursors and the sulfur source is a critical parameter that must be fine-tuned to maximize product formation. nih.gov

Transition-metal catalysts are also employed to construct the benzothiazole scaffold. nih.gov For example, ruthenium(III) chloride (RuCl₃) has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas. nih.gov Copper-catalyzed reactions, such as the one-pot synthesis from 2-iodoanilines and dithiocarbamates, represent another effective route. nih.gov In these catalytic systems, optimization involves screening the catalyst type, base (e.g., Cs₂CO₃), solvent (e.g., DMF), and temperature to achieve high yields. nih.gov For the synthesis of N-benzothiazol-2-yl benzamide (B126) analogues, a key step involves refluxing with thionyl chloride, followed by reaction with 2-aminobenzothiazole. japsonline.com

Green chemistry principles have introduced the use of eco-friendly catalysts and reaction media. Ionic liquids, such as 1-butylimidazole (B119223) tetrafluoroborate, have been shown to be efficient catalyst systems for the condensation of 2-aminobenzenethiol with acyl chlorides at room temperature. mdpi.com Another green approach utilizes a mixture of H₂O₂/HCl in ethanol as a catalyst for the condensation of 2-aminothiophenol with aldehydes. mdpi.com

The table below summarizes key parameters often optimized in the synthesis of benzothiazole derivatives, which are applicable to the synthesis of this compound.

| Parameter | Optimized Condition/Catalyst | Rationale |

| Solvent | Dimethyl Sulfoxide (DMSO) | Acts as an effective solvent and oxidant in certain cyclization reactions. nih.gov |

| Catalyst | K₂S₂O₈ / K₂CO₃ | An inexpensive and environmentally friendly oxidizing system. jsynthchem.com |

| Catalyst | Copper(II) Acetate | Effective in Ullmann-type C-S bond formation reactions. nih.gov |

| Temperature | 120-140 °C | Optimal temperature for many cyclization and condensation reactions to ensure sufficient reaction rates. nih.govnih.gov |

| Reaction Type | Three-Component Reaction | Offers operational simplicity and uses readily available starting materials. nih.gov |

Purification Techniques for Research Applications

Following synthesis, the purification of this compound is crucial to remove unreacted starting materials, catalysts, and by-products, ensuring the compound's suitability for high-purity research applications.

A primary and widely used method for purifying solid benzothiazole derivatives is recrystallization . japsonline.com The choice of solvent is critical; ethanol is commonly employed for this purpose. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. japsonline.com The process is often followed by washing the crystals with a cold solvent and air drying. japsonline.com

Thin Layer Chromatography (TLC) is an indispensable tool used throughout the purification process. It is utilized to monitor the progress of the chemical reaction until its completion and to check the purity of the final product. japsonline.com A common mobile phase for TLC analysis of benzothiazole derivatives is a mixture of toluene and ethyl acetate. japsonline.com

For more challenging separations or to achieve very high purity, column chromatography is the method of choice. While not explicitly detailed for this compound in the provided context, it is a standard technique for purifying organic compounds. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (eluent) is passed through the column to separate the components based on their differential adsorption to the stationary phase.

The table below outlines common purification techniques.

| Technique | Description | Application |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Primary purification method for solid products. japsonline.com |

| Thin Layer Chromatography (TLC) | A chromatographic technique used to separate non-volatile mixtures. | Monitoring reaction progress and assessing the purity of fractions. japsonline.com |

| Filtration | Separating a solid from a fluid by passing the mixture through a filter medium. | Isolating the synthesized product from the reaction mixture, often after precipitation or crystallization. jsynthchem.com |

Analytical Techniques in Synthetic Confirmation

The structural confirmation of newly synthesized this compound relies on a suite of analytical techniques. Spectroscopic methods provide detailed information about the molecular structure and functional groups, while elemental analysis confirms the empirical formula.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, FTIR)

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of a benzothiazole derivative will exhibit characteristic absorption bands. For this compound, key expected vibrations include N-H stretching from the primary amine, C-H stretching from the aromatic ring and the methylene (B1212753) bridge, and vibrations characteristic of the benzothiazole ring system, such as C=N and C-S stretching. japsonline.commakhillpublications.co

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzene ring, a singlet for the methylene (CH₂) protons, and a signal for the amine (NH₂) protons. mdpi.com ¹³C NMR spectroscopy complements this by showing signals for each unique carbon atom, including those in the benzothiazole core and the methylamine substituent. japsonline.comnih.gov

Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns. For this compound (C₈H₈N₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (164.23 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. ufz.de

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| FTIR (cm⁻¹) | ~3400-3300 (N-H stretch, amine), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~750 (C-S stretch). japsonline.commakhillpublications.coresearchgate.net |

| ¹H NMR (δ, ppm) | ~7.0-8.0 (m, 4H, Ar-H), ~4.0 (s, 2H, CH₂), ~1.5-2.5 (br s, 2H, NH₂). Note: Chemical shifts are estimates and can vary with solvent. mdpi.com |

| ¹³C NMR (δ, ppm) | ~168 (C=N), ~153, ~135 (Quaternary Ar-C), ~120-126 (Ar-CH), ~45 (CH₂). Note: Chemical shifts are estimates and can vary with solvent. japsonline.comnih.gov |

| Mass Spec (m/z) | Molecular Ion [M]⁺ at 164. Expected fragments from cleavage of the C-C bond between the ring and the CH₂ group. nih.govufz.de |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. jsynthchem.com The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₈H₈N₂S for this compound). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. mdpi.com This technique is often performed using a CHN rapid analyzer. jsynthchem.com

The table below shows the calculated elemental composition for this compound.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 96.088 | 58.50% |

| Hydrogen | H | 1.008 | 8.064 | 4.91% |

| Nitrogen | N | 14.007 | 28.014 | 17.06% |

| Sulfur | S | 32.06 | 32.06 | 19.53% |

| Total | C₈H₈N₂S | 164.23 | 100.00% |

Biological Activity Profiling and Mechanistic Investigations

Antimicrobial Research

The search for novel antimicrobial agents is a global health priority, and benzothiazole (B30560) derivatives have shown considerable promise in this arena. Their activity has been evaluated against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Derivatives of 1,3-benzothiazole have demonstrated significant antibacterial properties. For instance, certain N-(6-substituted-1,3-benzothiazol-2-yl) acetamide (B32628) derivatives have shown notable activity. Specifically, a compound with a methoxy (B1213986) group at the 6th position (BTC-j) exhibited a minimum inhibitory concentration (MIC) of 3.125 μg/mL against E. coli and 6.25 μg/mL against B. subtilis and P. aeruginosa. researchgate.net Another derivative with a nitro group (BTC-r) also displayed good antimicrobial potential. researchgate.net

Furthermore, studies on thiazolidin-4-one derivatives of benzothiazole have revealed potent antibacterial action. nih.gov Compounds with nitro and methoxy substitutions on the phenyl ring demonstrated enhanced activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values comparable to standard drugs like streptomycin (B1217042) and ampicillin. nih.gov Similarly, benzothiazole-clubbed isatin (B1672199) derivatives have shown excellent activity against Gram-negative bacteria, with one compound exhibiting an MIC of 3.1 μg/mL against E. coli and 6.2 μg/mL against P. aeruginosa. nih.gov

The structural features of these molecules play a crucial role in their antibacterial potency. For example, in a series of benzo[d]thiazole derivatives, compounds 13 and 14 were found to have significant antibacterial activity at concentrations of 50–75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov The presence of specific substituents at the 2nd, 5th, and 6th positions of the benzothiazole ring appears to be critical for their diverse biological activities. nih.gov

| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl) acetamide (BTC-j) | E. coli | 3.125 µg/mL | researchgate.net |

| N-(6-methoxy-1,3-benzothiazol-2-yl) acetamide (BTC-j) | B. subtilis | 6.25 µg/mL | researchgate.net |

| N-(6-methoxy-1,3-benzothiazol-2-yl) acetamide (BTC-j) | P. aeruginosa | 6.25 µg/mL | researchgate.net |

| Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d) | P. aeruginosa, E. coli | 0.09–0.18 mg/ml | nih.gov |

| Benzothiazole-clubbed isatin derivative (41c) | E. coli | 3.1 µg/mL | nih.gov |

| Benzothiazole-clubbed isatin derivative (41c) | P. aeruginosa | 6.2 µg/mL | nih.gov |

| Benzo[d]thiazole derivatives (13, 14) | MRSA, E. coli | 50–75 µg/mL | nih.gov |

Benzothiazole derivatives have also been investigated for their effectiveness against various fungal pathogens. medipol.edu.tr For instance, certain benzo[d]thiazole derivatives displayed significant antifungal activity against Aspergillus niger at concentrations of 50–75 μg/mL. nih.gov Another study highlighted that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide and N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide possessed good antifungal potential. researchgate.net

Research has shown that the antifungal activity of these compounds is structure-dependent. For example, in a series of 1,3-thiazole and benzo[d]thiazole derivatives, the latter (compounds 13 and 14) showed more significant antifungal activity compared to the former. nih.gov This suggests that the benzothiazole core is a key pharmacophore for antifungal action. Furthermore, some derivatives have shown efficacy against clinically important and often drug-resistant Candida species. nih.gov

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of new therapeutic agents. Benzothiazole derivatives have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis. Although specific studies focusing solely on 1,3-Benzothiazol-2-ylmethylamine are limited, research on related benzothiadiazine derivatives has shown promise. nih.gov One such compound exhibited potent in vitro activity against M. tuberculosis, including resistant strains. nih.gov However, its in vivo efficacy was limited, possibly due to poor bioavailability. nih.gov

Further research into the structure-activity relationships of benzothiazole derivatives is crucial to optimize their anti-tubercular potency and pharmacokinetic properties. The synthesis of various analogs and their screening against M. tuberculosis remains an active area of investigation.

Anticancer Research

In addition to their antimicrobial properties, benzothiazole derivatives have garnered significant attention for their potential as anticancer agents.

A number of studies have demonstrated the cytotoxic and antiproliferative effects of 1,3-benzothiazole derivatives against various human cancer cell lines. For instance, a novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 (glioblastoma) and HeLa (cervical cancer) cells, with IC50 values below 50 nM. nih.gov Another study reported that several new benzothiazole derivatives exhibited good cytotoxic effects against the human breast cancer MCF-7 cell line, with four compounds (4, 5c, 5d, and 6b) being more potent than the standard drug cisplatin. nih.gov Compound 6b was identified as a particularly promising lead, with an IC50 value of 5.15 μM. nih.gov

The antiproliferative activity of these compounds is often dose-dependent. Research on a benzimidazole (B57391) derivative, a related heterocyclic compound, showed significant reduction in the viability of HepG2 (liver cancer) and A549 (lung cancer) cell lines. jksus.org This suggests that the core heterocyclic structure is a key determinant of anticancer activity.

| Compound Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| PB11 | U87 (Glioblastoma), HeLa (Cervical) | < 50 nM | nih.gov |

| Compound 4 | MCF-7 (Breast) | 8.64 µM | nih.gov |

| Compound 5c | MCF-7 (Breast) | 7.39 µM | nih.gov |

| Compound 5d | MCF-7 (Breast) | 7.56 µM | nih.gov |

| Compound 6b | MCF-7 (Breast) | 5.15 µM | nih.gov |

| Cisplatin (Reference) | MCF-7 (Breast) | 13.33 µM | nih.gov |

A key mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The novel benzothiazole derivative PB11 has been shown to induce classic apoptotic features such as DNA fragmentation and nuclear condensation in U87 and HeLa cells. nih.gov Mechanistic studies revealed that PB11 upregulates the levels of caspase-3 and cytochrome-c, while downregulating PI3K and AKT, suggesting that it induces apoptosis by suppressing the PI3K/AKT signaling pathway. nih.gov The activation of caspases, particularly caspase-3 and -9, is a hallmark of apoptosis. nih.gov

Similarly, the cytotoxic activity of other benzothiazole derivatives against MCF-7 cells was associated with the regulation of free radical production, leading to increased levels of hydrogen peroxide and nitric oxide, which in turn trigger tumor cell death. nih.gov These findings highlight the multifaceted mechanisms through which benzothiazole derivatives can combat cancer, making them a promising area for the development of new chemotherapeutic agents.

Enzyme Inhibition and Molecular Target Engagement

The biological effects of benzothiazole derivatives are often rooted in their ability to inhibit specific enzymes and interact with key molecular targets, disrupting pathways essential for pathogen survival or disease progression.

Benzothiazole-based compounds have been identified as inhibitors of a diverse range of enzymes.

DNA Gyrase: A significant area of research has been the development of benzothiazole derivatives as inhibitors of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govrsc.org These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial agents. Benzothiazole-based inhibitors act competitively at the ATP-binding site of these enzymes. rsc.orgnih.gov The crystal structure of a benzothiazole inhibitor in complex with E. coli DNA gyrase B has been elucidated, providing a basis for structure-based drug design. acs.org Some of these compounds exhibit nanomolar inhibitory activity against gyrases from both Gram-positive and Gram-negative bacteria. acs.org

Aldose Reductase: Aldose reductase is an enzyme implicated in the development of diabetic complications. A series of non-acidic benzothiazole-based thiazolidinones has been evaluated for their efficacy in inhibiting this enzyme. nih.gov This dual functionality of antimicrobial and aldose reductase inhibitory activity presents a potential strategy for conditions like sepsis, where both infection and inflammatory processes are at play. nih.gov

Ubiquitin-conjugating enzyme E2 T (Ube2T): The benzothiazole scaffold has been explored for its potential to inhibit components of the ubiquitin-proteasome system. A specific inhibitor, M435-1279, which targets Ube2T, has been shown to increase the sensitivity of glioblastoma cells to chemotherapy. nih.gov Patents have also been filed for benzothiazole compositions designed as inhibitors of ubiquitin ligation. google.com

Other Enzymes: The inhibitory activity of benzothiazole derivatives extends to other enzymes as well. Certain derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6, with applications in treating autosomal dominant polycystic kidney disease. nih.gov Additionally, benzothiazole-triazole based thiazole (B1198619) derivatives have been reported as novel inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. nih.gov

Information regarding the inhibition of dihydroorotase and peptide deformylase by compounds directly featuring the 1,3-benzothiazole core is limited in the reviewed literature. nih.govgoogle.comgoogle.com

The anti-inflammatory properties of benzothiazole derivatives are frequently linked to their modulation of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. researchgate.net Several studies have demonstrated that various benzothiazole derivatives can selectively inhibit COX-2 over the constitutive COX-1 isoform. researchgate.netstmjournals.in

For example, a series of benzothiazole derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety was synthesized, with some compounds showing potent anti-inflammatory activity attributed to COX-2 inhibition. stmjournals.in Similarly, pyrimidine-5-carbonitrile hybrids bearing a benzothiazole moiety displayed high COX-2 inhibitory effects. semanticscholar.org The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Table 2: Inhibition of COX-1 and COX-2 by Benzothiazole and Related Derivatives

| Derivative Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 1,2-Benzothiazine derivative (BS24) | 126.54 | 26.34 | 4.8 | frontiersin.org |

| 1,2-Benzothiazine derivative (BS25) | 130.96 | 62.63 | 2.1 | frontiersin.org |

| Trisubstituted pyrazole-thiourea-benzimidazole (PYZ10) | - | 0.0000283 µM (0.0283 nM) | Highly Selective | nih.govacs.org |

| 2,5-diaryl-1,3,4-oxadiazole derivative (ODZ2) | 63.76 | 0.48 | 132.83 | nih.gov |

Note: Some data points are for structurally related compounds (e.g., benzothiazine, benzimidazole hybrids) to illustrate the broader investigation into COX inhibition around this scaffold type.

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzothiazole scaffold has proven to be a valuable framework for designing potent kinase inhibitors.

MAP Kinase Pathway: Derivatives have been developed as inhibitors of several key kinases in the mitogen-activated protein kinase (MAPK) pathway. One compound, AS601245, was identified as an inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase involved in stress signaling and apoptosis. nih.gov Other studies have described novel 2-thioether-benzothiazoles as allosteric JNK inhibitors. nih.gov Furthermore, benzothiazole derivatives have been shown to inhibit other kinases in this cascade, such as extracellular signal-regulated kinase 2 (ERK2) and p38α MAPK. nih.gov One study detailed a compound that binds to the allosteric sites of both ERK2 and p38α in distinct ways, providing a basis for developing more selective inhibitors. nih.gov

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation, and it is often hyperactivated in cancer. Benzothiazole derivatives have been shown to target this pathway effectively. For instance, the derivative PB11 was found to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. Another compound, designated B7, was confirmed to inhibit both AKT and ERK signaling.

Receptor Tyrosine Kinases: Benzothiazole-1,2,3-triazole hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Receptor Modulation: Beyond enzyme and kinase inhibition, benzothiazole derivatives have been designed as ligands for G-protein coupled receptors. A notable example is the development of benzothiazole-based compounds as potent ligands for the histamine (B1213489) H₃ receptor (H₃R), which is a target for treating neurodegenerative diseases.

The anticancer and anti-inflammatory effects of benzothiazole derivatives stem from their interaction with the molecular targets detailed above, leading to the modulation of critical cellular processes.

The inhibition of kinases like PI3K, AKT, and JNK directly impacts cell survival and apoptosis. For example, the suppression of the PI3K/AKT pathway by the derivative PB11 leads to downstream effects including the upregulation of pro-apoptotic proteins like caspase-3 and cytochrome c, ultimately causing programmed cell death. nih.gov Similarly, the inhibition of JNK by AS601245 is mediated by a reduction in c-Jun expression and phosphorylation, which contributes to its neuroprotective properties.

In the context of cancer, some benzothiazole derivatives function as DNA intercalating agents, directly damaging DNA and inhibiting replication. nih.gov Others, such as certain podophyllotoxin-benzothiazole congeners, inhibit tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov

The anti-inflammatory mechanism is often tied to the inhibition of the COX-2 enzyme, which reduces the production of pro-inflammatory prostaglandins. researchgate.netstmjournals.in Furthermore, some derivatives have been shown to inhibit the phosphorylation of key inflammatory transcription factors like NF-κB and STAT3, thereby suppressing the expression of inflammatory genes and cytokines.

Anti-inflammatory Response Investigations

The anti-inflammatory potential of benzothiazole derivatives has been validated in various in vitro and in vivo models. These investigations confirm that the molecular activities, such as COX-2 inhibition, translate into tangible physiological responses.

In vivo studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, have demonstrated the efficacy of several benzothiazole derivatives. For example, newly synthesized benzothiazoles bearing benzenesulphonamide and carboxamide moieties significantly inhibited paw edema, with some compounds showing efficacy comparable to the standard drug celecoxib (B62257). nih.gov One derivative, compound 17c, achieved 80% inhibition of edema at 3 hours post-treatment. nih.gov

The anti-inflammatory response is also mediated by the reduction of pro-inflammatory cytokines. A benzothiazole derivative known as B7 was shown to significantly lower the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cell-based assays. frontiersin.org Similarly, a series of 1,3-benzothiazinone derivatives were effective in inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide and TNF-α in RAW264.7 macrophage cells. stmjournals.in These findings confirm that benzothiazole derivatives can suppress key mediators of the inflammatory cascade, supporting their development as anti-inflammatory agents. stmjournals.infrontiersin.orgbanglajol.info

Modulation of Inflammatory Pathways

Derivatives of 1,3-Benzothiazole have demonstrated notable anti-inflammatory properties. The anti-inflammatory activities of these compounds have been evaluated using methods such as carrageenan-induced paw edema in rats. jyoungpharm.orgnih.gov The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. preprints.org Specifically, some benzothiazole derivatives have been shown to inhibit both COX-1 and COX-2 enzymes. preprints.org

Research has highlighted that the substitution pattern on the benzothiazole ring plays a crucial role in its anti-inflammatory efficacy. For instance, the presence of an ortho-iodo benzene (B151609) ring or electron-rich groups like -NH or -OH can enhance anti-inflammatory properties. jyoungpharm.org In studies, certain synthesized benzothiazole derivatives exhibited a percentage reduction of edema comparable to or even higher than standard anti-inflammatory drugs like indomethacin (B1671933) and celecoxib at various time points. jyoungpharm.orgnih.gov The introduction of a 1,2,3-triazole moiety into 2H-1,4-benzoxazin-3(4H)-one derivatives, for example, led to compounds that significantly reduced the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells. nih.gov

| Compound | Assay | Target | Result | Reference |

|---|---|---|---|---|

| Benzothiazole Derivatives (e.g., 17c, 17i) | Carrageenan-induced rat paw edema | Inflammation | Significant edema inhibition (up to 80%) | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | LPS-induced BV-2 cells | Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Decreased transcription levels | nih.gov |

| Benzothiazole-containing benzohydrazide (B10538) derivatives (e.g., 3C, 3E) | Carrageenan-induced rat paw edema | Inflammation | Inhibition of paw edema by up to 78.11% | jyoungpharm.org |

| N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1 phenylformamido]propenamide | In silico docking and in vivo studies | COX enzyme | High binding energy and significant anti-inflammatory activity | preprints.org |

Reduction of Oxidative Stress in Cellular Models

Benzothiazole derivatives have been identified as potent antioxidant agents. niscair.res.innih.gov Their ability to scavenge free radicals is a key aspect of this activity. The antioxidant potential of these compounds has been evaluated using various in vitro models, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. derpharmachemica.com

Studies have shown that the antioxidant activity is dose-dependent and influenced by the nature of substituents on the benzothiazole ring. ijprajournal.com For example, compounds bearing a methoxy group have shown promising antioxidant activity, in some cases even better than the standard drug ascorbic acid. niscair.res.in Conversely, the presence of electron-withdrawing groups can lead to a decrease in antioxidant action. ijprajournal.com The mechanism of action involves the donation of an electron to the free radical, thereby neutralizing it and preventing oxidative damage to cells. derpharmachemica.com This is visually observed in the DPPH assay by a color change from deep violet to pale yellow. derpharmachemica.com

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Benzothiazol-2-yl-hydrazone derivatives (with methoxy group) | DPPH radical scavenging | Promising antioxidant activity, better than ascorbic acid | niscair.res.in |

| 2-Aryl Benzothiazole Derivatives (BTA-1, BTA-5, BTA-8) | DPPH assay | Significant radical scavenging potential | derpharmachemica.com |

| Benzothiazole-thiazolidine-one derivatives | Hydroxy radical scavenging assay | Electron-donating substituents improved activity | ijprajournal.com |

| Benzothiazole treatment on Rosa roxburghii fruit | Reactive Oxygen Species (ROS) metabolism | Increased H2O2 content, indicating modulation of ROS | nih.gov |

Antiviral Activity Assessments

Broad-Spectrum Antiviral Evaluations

Novel unsaturated five-membered benzo-heterocyclic amine derivatives, including those with a benzothiazole core, have been synthesized and evaluated for their in vitro broad-spectrum antiviral activities. nih.gov These compounds have shown potent activity against both RNA viruses (such as influenza A, hepatitis C virus, and Coxsackie B3 virus) and DNA viruses (like hepatitis B virus) at low micromolar concentrations. nih.gov The benzothiazole nucleus is considered a pivotal element in the design and development of antiviral drugs. nih.gov The antiviral potency is often linked to the substitution at the second position of the benzothiazole ring. mdpi.com

Efficacy against Specific Viral Agents (e.g., Arenaviruses)

Lassa virus (LASV), a member of the arenavirus family, is the causative agent of Lassa fever. researchgate.netresearchgate.net There is an urgent need for effective therapeutics for this viral hemorrhagic fever. researchgate.netnih.gov Derivatives of 1,3-benzothiazole have been investigated for their activity against arenaviruses. Some benzimidazole compounds, structurally related to benzothiazoles, have shown promise as inhibitors of the arenavirus envelope glycoprotein (B1211001) complex (GPC). researchgate.net The evaluation of potential inhibitors is often conducted using HIV-1-based pseudotyped viruses bearing the Lassa virus glycoprotein. researchgate.net

Central Nervous System (CNS) Activity

Anticonvulsant Properties

Benzothiazole derivatives have been found to exhibit a range of biological activities, including anticonvulsant properties. nih.govresearchgate.net A series of 1,3-benzothiazol-2-yl benzamides were synthesized and evaluated for their anticonvulsant activity, with many compounds showing activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. researchgate.net The benzothiazole moiety is considered a potential pharmacophore for developing new therapeutically important compounds for epilepsy. nih.gov

Neuroprotective Effects

The benzothiazole nucleus is a core component of molecules investigated for their neuroprotective properties. Evidence suggests that certain benzothiazole derivatives can protect against neuronal cell death, particularly in the context of ischemia. A notable example is the compound AS601245, a 1,3-benzothiazole derivative, which has demonstrated significant neuroprotective effects. nih.govnih.gov This compound functions as an inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.gov The activation of the JNK pathway is implicated in cell death following ischemic events, and its inhibition is a key strategy for neuroprotection. nih.gov

In animal models of cerebral ischemia, AS601245 has been shown to promote cell survival. nih.gov Specifically, it provided significant protection against the delayed loss of hippocampal CA1 neurons in a gerbil model of transient global ischemia. nih.gov A significant neuroprotective effect was also observed in rats following focal cerebral ischemia. nih.gov These findings underscore the potential of JNK inhibitors based on the benzothiazole scaffold as a therapeutic strategy for ischemic insults. nih.gov Other research has also highlighted that thiazole derivatives, including the benzothiazole derivative AS601245, show beneficial effects in models of both global and focal brain ischemia. nih.gov The mechanism of action for some thiazole derivatives involves regulating the oxidation-reduction system and increasing antioxidant capacity to protect the brain from ischemic injury. nih.gov

Receptor Antagonism and Partial Agonism in Neurological Models (e.g., D2, 5-HT1A)

Derivatives of the 1,3-benzothiazole scaffold have been extensively studied for their interactions with key neurotransmitter receptors, particularly dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, which are critical targets for antipsychotic medications. nih.govfrontiersin.org The development of compounds that combine D2 receptor antagonism with 5-HT1A receptor agonism or partial agonism is a modern strategy to create atypical antipsychotics with improved efficacy and fewer side effects. nih.govnih.gov

Several series of benzothiazole-based ligands have been synthesized and evaluated for their affinity at D2-like dopamine receptors. frontiersin.orgnih.gov For instance, a series of benzothiazole-based ligands derived from the selective D3 receptor ligand BP-897 showed antagonist affinities in the low nanomolar range at both D2 and D3 receptor subtypes. frontiersin.org The introduction of the benzothiazole moiety was well-tolerated by the D2 and D3 receptor binding sites. frontiersin.org

In the search for new antidepressants, benzothiazole-based compounds have also been explored as dual-acting agents targeting the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov Certain compounds from these studies showed moderate binding affinity at both the 5-HT1A receptor and the SERT site, marking them as potential candidates for further development. nih.gov The anxiolytic action of drugs like buspirone (B1668070) is attributed to partial agonist activity on 5-HT1A receptors. mdpi.com Research into arylpiperazine derivatives has shown that the selection of the terminal fragment is compatible with high affinity at the 5-HT1A receptor. mdpi.com

Analgesic Potential through Pharmacological Assays

The analgesic properties of benzothiazole derivatives have been demonstrated in various preclinical studies. These compounds are often evaluated for their ability to reduce pain in models of inflammation and thermal stimulation. preprints.orgbiomedpharmajournal.org The mechanism for these analgesic effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). preprints.org

Research has shown that various synthesized benzothiazole-benzamides exhibit promising analgesic activity. biomedpharmajournal.org In studies using a thermal stimulus technique, several compounds were found to be highly potent, with their effects compared to standard drugs like diclofenac. biomedpharmajournal.org Similarly, other research involving newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties also reported significant analgesic activity, with some compounds showing efficacy comparable to celecoxib. nih.gov

The structure-activity relationship (SAR) analysis of these derivatives often reveals that specific substitutions on the benzothiazole or associated rings are crucial for enhancing analgesic properties. jyoungpharm.org For example, the presence of an amide group and an iodo group on an associated benzene ring was found to be important for potent analgesic activity. jyoungpharm.org

| Compound Series | Assay Model | Key Findings | Reference |

|---|---|---|---|

| Benzothiazole-benzamides | Thermal stimulus technique in albino mice | Compounds 3 and 4 were found to be highly potent (p < 0.001) compared to the standard drug diclofenac. | biomedpharmajournal.org |

| Benzothiazole containing benzohydrazide | Not specified | Compound 3C exhibited the highest analgesic activity (ED50 of 71 and 68 mM/kg after 1 and 2 hr), comparable to celecoxib. | jyoungpharm.org |

| Benzothiazole bearing benzenesulphonamide and carboxamide | Not specified | Compounds 17c and 17i showed potent analgesic effects, with ED50 values comparable to celecoxib at different time points. | nih.gov |

| Thiazole/oxazole substituted benzothiazole | Not specified, in albino rats | Compound 3c was found to be the most active compound compared to the reference drug. | nih.gov |

Other Pharmacological Activities (e.g., Anthelmintic, Antidiabetic)

Beyond the central nervous system applications, the benzothiazole scaffold is a versatile pharmacophore found in compounds with other significant biological activities, most notably antidiabetic effects. researchgate.netnih.gov

Several studies have focused on synthesizing and evaluating benzothiazole derivatives for their potential to manage diabetes. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides demonstrated significant in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. researchgate.netnih.gov A possible mode of action for these compounds is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net

Other research has employed the streptozotocin (B1681764) (STZ)-induced diabetic rat model to screen benzothiazole derivatives. plantarchives.orgresearchgate.net In these studies, several synthesized compounds effectively lowered blood glucose levels. researchgate.net For instance, compounds 6e and 6f were identified as potent antidiabetic agents in one study. plantarchives.org Another study found that compound 3d, in particular, showed prominent activity. researchgate.net The mechanism for some derivatives may involve mediating the activity of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov

| Compound Series | Assay Model | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Compounds 3 and 4 were the most active and showed potential hydrogen bond interactions with catalytic amino acid residues of 11β-HSD1. | researchgate.net |

| Benzothiazole derivatives | Streptozotocin (STZ)-induced diabetic rat model | Not specified | Compounds 6e and 6f were found to be more potent for anti-diabetic activity. | plantarchives.org |

| Novel benzothiazole derivatives | Streptozotocin-induced diabetic model in rat | Potentiating the effect of insulin | Compound 3d showed the most prominent activity, with results statistically significant. | researchgate.net |

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Structural Determinants for Biological Efficacy

The benzothiazole (B30560) nucleus itself is a foundational pharmacophore, but its biological efficacy is profoundly influenced by the nature and position of its substituents. benthamscience.com Extensive research has identified that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for modulating a wide range of biological activities. benthamscience.com

The aminomethyl group at the C-2 position is a key structural feature. The nitrogen atom in this side chain can act as a hydrogen bond donor or acceptor, facilitating critical interactions with biological targets. Furthermore, this position serves as a versatile anchor point for introducing additional chemical diversity, allowing for the fine-tuning of the molecule's properties. Studies on 2-substituted benzothiazoles have shown that this position is a primary focus for modification in the development of agents targeting cancer, inflammation, and microbial infections. nih.govnih.gov

Systematic Structural Modification and Activity Correlation

The systematic modification of the 1,3-Benzothiazol-2-ylmethylamine scaffold is a cornerstone of rational drug design. By correlating structural changes with observed biological activity, researchers can build robust SAR models that guide the development of more potent and selective compounds.

The conjugation of additional heterocyclic rings to the benzothiazole core can lead to the development of hybrid molecules with novel or enhanced pharmacological properties. This strategy, known as molecular hybridization, aims to combine the therapeutic benefits of different pharmacophores into a single molecule.

For example, attaching a 1,3,4-thiadiazole moiety to the 2-position of the benzothiazole nucleus has been shown to yield compounds with significant antiviral and antibacterial activities. nih.gov In one study, a series of benzothiazole derivatives bearing a 1,3,4-thiadiazole group were designed and synthesized, with some compounds demonstrating potent inhibition of VEGFR-2 and BRAF kinases, crucial targets in cancer therapy. nih.gov Similarly, linking a thiophene-2-sulfonamide group to the C-2 position resulted in moderately potent inhibitors of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases. researchgate.net These examples underscore the principle that fusing different heterocyclic systems can unlock new biological activities by enabling interactions with a broader range of biological targets.

The nature and position of substituents on the benzothiazole ring and its side chains have a profound impact on the resulting pharmacological profile. Structure-activity relationship studies have revealed clear trends regarding the influence of various functional groups.

Halogen atoms, for instance, are frequently incorporated into drug candidates to enhance potency. Halogen-substituted benzothiazole derivatives have shown increased potency against targets like CDK5. researchgate.net In a series of benzothiazole-containing benzohydrazides, SAR analysis revealed that substitutions with halogen groups (specifically iodine) on an attached phenyl ring played a crucial role in enhancing anti-inflammatory and analgesic properties. jyoungpharm.org

The following table summarizes key findings on how different substituents impact the biological activity of benzothiazole derivatives.

| Position of Substitution | Substituent Type | Resulting Biological Activity |

| C-2 (on attached moiety) | 1,3,4-Thiadiazole ring | Antiviral, Antibacterial, Anticancer (VEGFR-2/BRAF inhibition) nih.gov |

| C-2 (on attached moiety) | Thiophene-2-sulfonamide | Neuroprotective (CDK5 inhibition) researchgate.net |

| C-6 | Nitro (-NO2), Cyano (-CN) | Increased Antiproliferative Activity mdpi.com |

| Attached Phenyl Ring | Halogens (e.g., -I, -Cl) | Enhanced Anti-inflammatory, Analgesic, and Kinase Inhibition researchgate.netjyoungpharm.orgnih.gov |

| Attached Phenyl Ring | Electron-rich groups (-OH, -NH) | Enhanced Anti-inflammatory Activity jyoungpharm.org |

Molecular Interactions and Binding Site Analysis

Understanding how these molecules interact with their biological targets at an atomic level is fundamental to rational drug design. Techniques like molecular docking, X-ray crystallography, and biophysical assays provide invaluable insights into ligand-target binding and the intermolecular forces that govern biological recognition.

Molecular docking studies are frequently employed to predict the binding modes of benzothiazole derivatives within the active sites of target proteins. For antimicrobial benzothiazoles, docking has revealed the formation of hydrogen bonds with key active site residues, such as LEU222 or ASN44 in E. coli dihydroorotase. nih.gov In the context of cancer, docking studies of benzothiazole hybrids targeting the VEGFR-2 kinase have shown that these molecules can reproduce the critical interactions observed with known inhibitors, including hydrogen bonding with the catalytic Cys919 residue in the hinge region of the enzyme. nih.gov

More definitive characterization comes from techniques like X-ray crystallography. The co-crystal structure of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide with CDK5 revealed an unusual binding mode to the hinge region, mediated by a water molecule. researchgate.net This level of detail is crucial for understanding the precise orientation of the inhibitor and for designing next-generation compounds with improved binding affinity.

The binding of a this compound derivative to its target is a dynamic process governed by a combination of intermolecular forces. These non-covalent interactions, though individually weak, collectively determine the stability of the ligand-protein complex.

Hydrogen Bonds: As noted in docking studies, the ability of the benzothiazole scaffold and its substituents to act as hydrogen bond donors and acceptors is critical for molecular recognition. nih.govnih.govnih.gov

Hydrophobic Interactions: These forces play a significant role, particularly when the ligand binds to nonpolar pockets within a protein. The aromatic benzothiazole core readily participates in hydrophobic interactions with amino acid residues like lysine, phenylalanine, isoleucine, and valine. researchgate.net

π-π Interactions: The aromatic nature of the benzothiazole ring system allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. Crystal structure analysis of a related compound, N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, confirmed the presence of π-π interactions between the thiazole (B1198619) rings of adjacent molecules, highlighting the importance of this force in molecular assembly and recognition. nih.gov

C—H···N Contacts: The same crystal structure also revealed the formation of short C—H···N contacts, a type of weak hydrogen bond, which contributed to the formation of infinite chains in the crystal lattice. nih.gov

Together, these intermolecular forces dictate the specificity and strength of the interaction between the benzothiazole ligand and its biological target, ultimately determining its pharmacological effect.

Computational Chemistry and Molecular Modeling Approaches in the Rational Drug Design of 1,3-Benzothiazole Derivatives

The integration of computational chemistry and molecular modeling has become an indispensable component of modern drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. In the context of 1,3-benzothiazole derivatives, these computational approaches provide profound insights into their structure-activity relationships (SAR), enabling a more rational and targeted approach to drug design. By simulating and predicting the behavior of these molecules at the atomic level, researchers can prioritize synthetic efforts, enhance desired biological activities, and minimize potential off-target effects.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been instrumental in the exploration of the therapeutic potential of the 1,3-benzothiazole scaffold.

Virtual ligand design, a key component of in silico screening, involves the rational design of novel molecules with improved binding affinity and selectivity. For 2-aminobenzothiazole (B30445) derivatives, a class of compounds closely related to this compound, this has been successfully applied to identify potent inhibitors for a variety of biological targets. For instance, in the pursuit of new anticancer agents, a series of 2-aminobenzothiazole derivatives were designed and evaluated as potential PI3Kα inhibitors. Through a combination of synthesis and in silico studies, researchers identified compounds with significant inhibitory potency, with some demonstrating IC50 values in the nanomolar range nih.gov.

The process of virtual screening and ligand design often involves several key steps:

Target Identification and Preparation: The three-dimensional structure of the biological target is obtained, typically from a protein database.

Library Preparation: A large database of chemical compounds is prepared for screening.

Docking and Scoring: The compounds from the library are computationally "docked" into the binding site of the target, and their binding affinity is estimated using a scoring function.

Hit Identification and Optimization: The top-scoring compounds are identified as "hits" and can be further optimized through iterative cycles of design, synthesis, and biological testing.

This rational design approach has also been applied to the development of 2-aminobenzothiazole derivatives for other therapeutic areas, including diabetes. By targeting aldose reductase (ALR2) and peroxisome proliferator-activated receptor gamma (PPAR-γ), researchers have used in silico methods to predict the binding affinities of newly designed compounds, leading to the identification of molecules with promising dual-acting potential aip.orgchula.ac.th.

The versatility of the 2-aminobenzothiazole scaffold, which is a core component of many biologically active molecules, makes it an attractive starting point for the design of new therapeutic agents chula.ac.th. The functional groups at the C2-NH2 position and on the benzene (B151609) ring can be readily modified, allowing for the creation of diverse chemical libraries for virtual screening chula.ac.th.

| Target | Screening Method | Key Findings | Reference |

| PI3Kα | Virtual Screening, Molecular Docking | Identification of potent 2-aminobenzothiazole inhibitors with nanomolar IC50 values. | nih.gov |

| Aldose Reductase (ALR2) and PPAR-γ | Molecular Docking | Discovery of dual-acting 2-aminobenzothiazole derivatives with therapeutic potential for diabetes. | aip.orgchula.ac.th |

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the molecular basis of inhibition and for guiding the design of more potent and selective inhibitors.

For benzothiazole derivatives, molecular docking studies have been widely employed to elucidate their binding mechanisms with various biological targets. For example, in the development of novel anticancer agents, docking simulations have been used to predict the binding interactions of benzothiazole-based compounds with enzymes like BCL-2. These studies have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that are critical for the inhibitory activity of these compounds nih.gov.

The accuracy of binding affinity prediction is a key aspect of molecular docking. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. In a study focused on anticonvulsant agents, molecular docking of benzothiazole derivatives against GABA subunits revealed compounds with excellent mol dock scores, suggesting a high potential for binding and biological activity researchgate.net.

The insights gained from molecular docking simulations can be used to generate hypotheses about the structure-activity relationship of a series of compounds. For instance, by comparing the docking poses and scores of different derivatives, researchers can identify which structural modifications are likely to enhance binding affinity. This information can then be used to guide the synthesis of new and improved analogs.

| Target Protein | Ligand Class | Key Interactions Observed | Predicted Binding Affinity (Example) |

| PI3Kγ | Novel 2-aminobenzothiazole derivatives | Interactions within the ATP binding domain | Not specified researchgate.net |

| GABA Subunits | Benzothiazole derivatives | Hydrogen bonding with active site amino acids | Mol dock scores ranging from -104.23 to -121.56 researchgate.net |

| BCL-2 | Novel benzothiazole-based molecules | Comparable binding interactions with lead compound | Not specified nih.gov |

| p56lck | Benzothiazole-thiazole hybrids | Binding to the ATP binding site | Not specified aip.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties, or "descriptors," that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Both 2D and 3D-QSAR studies have been applied to benzothiazole derivatives to understand the structural requirements for their biological activities. In a 3D-QSAR study on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop predictive models. These models, which had high cross-validated coefficients (q² of 0.733 and 0.738, respectively), provided insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of more potent inhibitors nih.gov.

Another study employed a group-based QSAR (G-QSAR) approach to develop potent anticancer compounds based on the benzothiazole scaffold. This method involves fragmenting the molecules into different substituent groups (R1 and R2) and correlating their properties with biological activity. The resulting models indicated that the presence of hydrophobic groups at the R1 position would enhance anticancer activity chula.ac.thchula.ac.th.

The descriptors used in QSAR models can be varied and include electronic, steric, hydrophobic, and topological properties. The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²).

| QSAR Model | Biological Activity | Key Descriptors/Findings | Statistical Parameters | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Candida albicans N-myristoyltransferase inhibition | Steric and electrostatic fields are crucial for activity. | q² = 0.733 (CoMFA), 0.738 (CoMSIA) | nih.gov |

| Group-based QSAR (G-QSAR) | Anticancer activity | Hydrophobicity at the R1 fragment potentiates activity. | r² = 0.74, q² = 0.62, pred_r² = 0.71 (for one model) | chula.ac.thchula.ac.th |

| 3D-QSAR (CoMFA) | Anticancer activity | Electron-withdrawing groups and appropriate substituent volume enhance activity. | q² = 0.642, r² = 0.976 | aip.org |